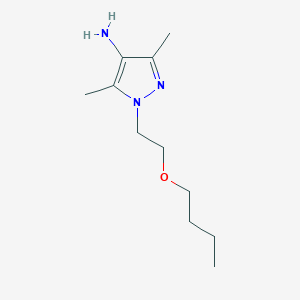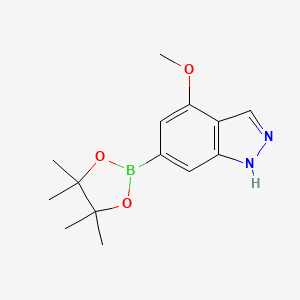aminehydrochloride](/img/structure/B13534448.png)
[2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)ethylaminehydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a hydrochloride salt of a substituted phenethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride typically involves the alkylation of [3,4-dichlorophenyl]acetonitrile with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Medicine: In medicinal chemistry, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological effects and therapeutic potential.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylaminehydrochloride: Similar structure with methoxy groups instead of chlorine atoms.
2-(3,4-Dichlorophenyl)ethylaminehydrochloride: Similar structure with an ethyl group instead of a methyl group.
2-(3,4-Dichlorophenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness: The presence of chlorine atoms on the phenyl ring and the methyl group attached to the amine nitrogen confer unique chemical and biological properties to 2-(3,4-Dichlorophenyl)ethylaminehydrochloride. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12Cl3N |
|---|---|
Molecular Weight |
240.6 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H |
InChI Key |
FQVMVOQJKTYYPI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)


![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)


amine](/img/structure/B13534442.png)






